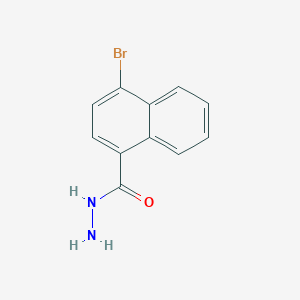

4-Bromonaphthalene-1-carbohydrazide

Description

4-Bromonaphthalene-1-carbohydrazide (CAS 1260758-39-1) is a brominated naphthalene derivative featuring a carbohydrazide functional group (-CONHNH₂) at position 1 and a bromine substituent at position 4 of the naphthalene ring. Structurally, it is the hydrazide derivative of 4-bromo-1-naphthoic acid. The bromine atom enhances the compound's reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the carbohydrazide group offers nucleophilic sites for condensation or cyclization reactions .

Properties

IUPAC Name |

4-bromonaphthalene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-5-9(11(15)14-13)7-3-1-2-4-8(7)10/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYNVQDNNFXOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-1-carbohydrazide typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted naphthalene derivatives .

Scientific Research Applications

4-Bromonaphthalene-1-carbohydrazide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-1-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Carbohydrazide vs. Nitrile/Carboxamide: The carbohydrazide group in this compound enables nucleophilic reactivity, making it suitable for forming Schiff bases or metal complexes. In contrast, the nitrile group in 4-Bromonaphthalene-1-carbonitrile is electrophilic, favoring cyano-based coupling reactions .

- Aldehyde Derivatives: 6-Bromo-2-naphthaldehyde and 4-Bromo-1-fluoronaphthalene-2-carbaldehyde exhibit higher electrophilicity due to the aldehyde group, facilitating condensations (e.g., Knoevenagel reactions) for synthesizing conjugated systems .

Research Findings and Gaps

- The absence of direct biological data for this compound highlights a research gap. Studies on analogous compounds (e.g., chromene derivatives with bromophenyl groups in ) indicate possible avenues for pharmacological testing .

Biological Activity

4-Bromonaphthalene-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-angiogenic effects, and other pharmacological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the naphthalene ring and a hydrazide functional group. Its molecular formula is C11H10BrN3O, indicating it contains carbon, hydrogen, bromine, nitrogen, and oxygen.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

The compound exhibited varying degrees of cytotoxicity across different cell lines, with the A549 lung cancer cell line being particularly susceptible.

Anti-Angiogenic Activity

This compound has also demonstrated anti-angiogenic properties. A study reported an IC50 value of 56.9 µg/mL for its ability to inhibit angiogenesis, which is crucial in tumor growth and metastasis . This activity was linked to its capacity to scavenge free radicals effectively.

Table 2: Anti-Angiogenic Activity

| Activity Type | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Anti-Angiogenic | 56.9 | Inhibition of endothelial cell proliferation |

| Free Radical Scavenging | 27.8 | Reduction of oxidative stress |

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-Angiogenesis : It inhibits the proliferation of endothelial cells, thereby preventing the formation of new blood vessels necessary for tumor growth.

- Free Radical Scavenging : The hydrazide group may contribute to its antioxidant properties, reducing oxidative stress within cells.

Case Studies

A notable case study involved the evaluation of the compound's effects on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to control groups .

Another study focused on molecular docking simulations that suggested potential interactions with key protein targets involved in cancer progression, further supporting its role as a therapeutic candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.